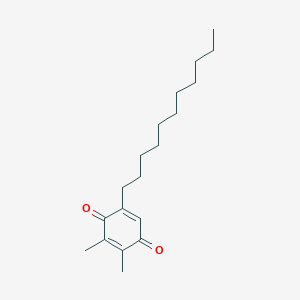
5-Aminobenzene-1,2,4-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aminobenzene-1,2,4-tricarbonitrile is an organic compound with the molecular formula C9H4N4 It is a derivative of benzene, where three cyano groups (–CN) and one amino group (–NH2) are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Aminobenzene-1,2,4-tricarbonitrile can be synthesized through several methods. One common approach involves the reaction of malononitrile with aromatic amines under specific conditions. For example, the dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Aminobenzene-1,2,4-tricarbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or sodium amide can be used under high-temperature conditions.
Electrophilic Aromatic Substitution: Reagents like nitric acid and sulfuric acid are commonly used for nitration and sulfonation reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while sulfonation can produce sulfonic acid derivatives.
Scientific Research Applications
5-Aminobenzene-1,2,4-tricarbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Aminobenzene-1,2,4-tricarbonitrile involves its interaction with various molecular targets. The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The cyano groups can act as electron-withdrawing groups, affecting the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,2,4-tricarbonitrile: Similar structure but lacks the amino group.
1,2,4,5-Tetraaminobenzene: Contains four amino groups instead of one.
Uniqueness
5-Aminobenzene-1,2,4-tricarbonitrile is unique due to the presence of both amino and cyano groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
105465-33-6 |
|---|---|
Molecular Formula |
C9H4N4 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
5-aminobenzene-1,2,4-tricarbonitrile |
InChI |
InChI=1S/C9H4N4/c10-3-6-1-8(5-12)9(13)2-7(6)4-11/h1-2H,13H2 |
InChI Key |
XFQMCZRODMFOOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1C#N)N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



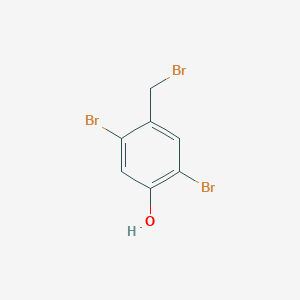
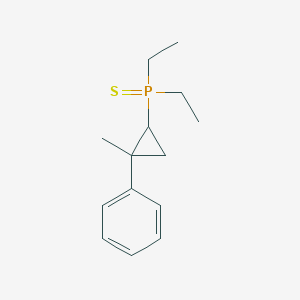
![2-Phenyl-6,7,8,9-tetrahydrocycloocta[b]pyridin-10(5H)-one](/img/structure/B14316467.png)
![1-(Decyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14316474.png)
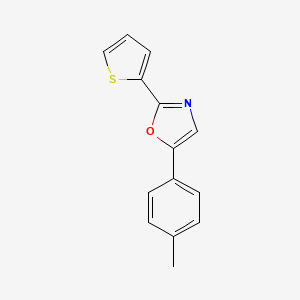
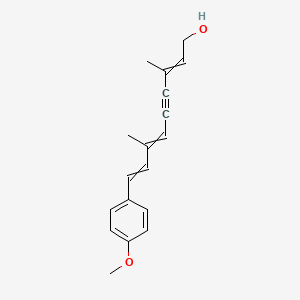
![Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide](/img/structure/B14316495.png)
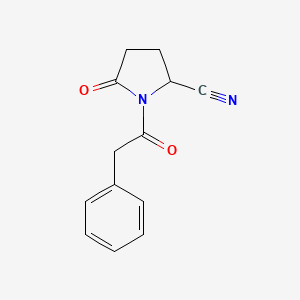
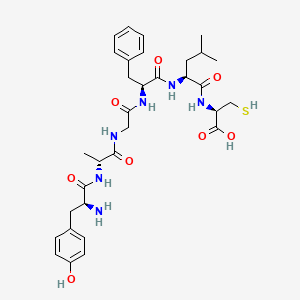

![3a,4,6,6a-Tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile](/img/structure/B14316520.png)
![(4E)-4-[(4-Methylphenyl)imino]naphthalen-1(4H)-one](/img/structure/B14316528.png)
